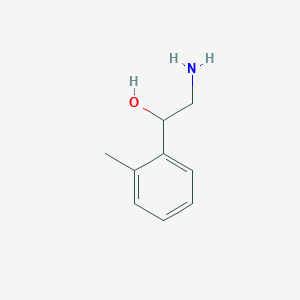![molecular formula C15H19NO7 B1147945 APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] CAS No. 450358-62-0](/img/new.no-structure.jpg)
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is a chemical compound with the molecular formula C15H19NO7 and a molecular weight of 325.31. It is known for its unique structure, which includes multiple ester groups and an aniline derivative. This compound is used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] typically involves the esterification of aniline derivatives with methoxycarbonyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
APTRA dimethyl ester: Similar structure but with fewer ester groups.
N,N-bis((carbomethoxy)methyl)aniline: Lacks the methoxy group present in APTRA trimethyl ester.
2-(Carbomethoxy)-methoxy-aniline: Contains only one ester group and a methoxy group
Uniqueness
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is unique due to its multiple ester groups and the presence of both methoxy and aniline functionalities. This combination of features makes it particularly versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
450358-62-0 |
|---|---|
Formule moléculaire |
C15H19NO7 |
Poids moléculaire |
325.31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




